Structural Differentiation: 6-Hydroxy Substitution Confers Hydrogen Bond Donor Capacity Absent in 1-Methyl-2-oxindole
6-Hydroxy-1-methylindolin-2-one differs from 1-methyl-2-oxindole (CAS 61-70-1) by the presence of a phenolic hydroxyl group at the 6-position of the indolinone scaffold . This structural modification increases the hydrogen bond donor count from 0 to 1 and raises the topological polar surface area (TPSA) to 40.5 Ų [1]. The hydroxyl group functions as both a hydrogen bond donor and an electron-donating group that activates the aromatic ring toward electrophilic substitution at the ortho and para positions (C5 and C7), whereas 1-methyl-2-oxindole lacks this directing influence .
| Evidence Dimension | Hydrogen Bond Donor Count and TPSA |
|---|---|
| Target Compound Data | HBD count: 1; TPSA: 40.5 Ų; XLogP3: 0.6 |
| Comparator Or Baseline | 1-Methyl-2-oxindole: HBD count: 0; TPSA: ~20.3 Ų (estimated); XLogP3: ~1.5 (estimated) |
| Quantified Difference | ΔHBD: +1; ΔTPSA: ~+20.2 Ų; ΔXLogP3: ~−0.9 |
| Conditions | Computed physicochemical properties based on molecular structure |
Why This Matters
The presence of a hydrogen bond donor significantly alters binding potential to biological targets (e.g., kinase ATP-binding pockets) and impacts solubility and formulation characteristics, making the 6-hydroxy compound the preferred choice for applications requiring enhanced aqueous compatibility or specific hydrogen-bonding pharmacophore features.
- [1] Kuujia.com. (2025). N-Methyl-6-hydroxy-2-oxyindole (CAS 13383-73-8) - Computed Properties. Kuujia Chemical Database. View Source
